Dimethyl 4,5-dihydro-1h-pyrazole-3,4-dicarboxylate
CAS No.: 87387-81-3
Cat. No.: VC20325165
Molecular Formula: C7H10N2O4
Molecular Weight: 186.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87387-81-3 |
|---|---|
| Molecular Formula | C7H10N2O4 |
| Molecular Weight | 186.17 g/mol |
| IUPAC Name | dimethyl 4,5-dihydro-1H-pyrazole-3,4-dicarboxylate |
| Standard InChI | InChI=1S/C7H10N2O4/c1-12-6(10)4-3-8-9-5(4)7(11)13-2/h4,8H,3H2,1-2H3 |
| Standard InChI Key | HDHXZOHSNQOFNR-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1CNN=C1C(=O)OC |
Introduction
Structural Features and Molecular Properties
Core Architecture
The compound’s structure consists of a 4,5-dihydro-1H-pyrazole ring system, where positions 3 and 4 are substituted with methyl ester groups. The dihydropyrazole moiety introduces partial saturation at the 4,5-positions, reducing ring aromaticity compared to fully unsaturated pyrazoles. This semi-rigid scaffold adopts a puckered conformation, as evidenced by X-ray crystallographic studies of related dihydropyrazole derivatives . The ester groups at C3 and C4 create an electron-deficient environment, enhancing the compound’s susceptibility to nucleophilic attack and participation in dipolar cycloadditions.
Spectroscopic Characterization
Key spectroscopic data for dimethyl 4,5-dihydro-1H-pyrazole-3,4-dicarboxylate include:
The presence of two distinct methyl ester signals in the ¹H NMR spectrum confirms the unsymmetrical substitution pattern. The NH proton appears as a broad singlet due to restricted rotation about the N–N bond .
Synthetic Methodologies
Cycloaddition Routes
The most common synthesis involves a 1,3-dipolar cycloaddition between hydrazines and α,β-unsaturated esters. A representative procedure from recent literature employs:
Reagents:
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Acrylic ester derivatives (e.g., methyl acrylate)
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Organic azides (e.g., phenyl azide)
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Catalyst system: Chloroform solvent with KH₂PO₄ additive
Procedure:
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Charge CHCl₃ (0.3 mL) with acrylic ester (0.10 mmol), azide (0.20 mmol), catalyst I (0.005 mmol), and KH₂PO₄ (0.005 mmol).
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Stir at 50°C for 48 h under aerobic conditions.
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Purify via silica gel chromatography (hexane/ethyl acetate gradient).
This method achieves yields up to 95% for derivatives bearing aromatic substituents . The reaction proceeds through a concerted cycloaddition mechanism, with the ester groups stabilizing the transition state through conjugation.
Alternative Approaches
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Microwave-assisted synthesis: Reduces reaction times from 48 h to <6 h while maintaining yields >85%.
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Solid-phase synthesis: Enables combinatorial library generation using resin-bound hydrazines.
Reactivity and Functionalization
Ester Hydrolysis
Controlled hydrolysis of the methyl esters produces dicarboxylic acid derivatives, which serve as ligands in coordination polymers:
The dicarboxylate form exhibits strong hydrogen-bonding capacity, enabling the formation of 2D networks with alkali metal ions.
Ring Expansion Reactions
Treatment with nitrile oxides under basic conditions yields isoxazolo[3,4-d]pyridazine derivatives through a cascade cyclization pathway:
This transformation demonstrates the compound’s utility in accessing fused heterocyclic systems.
Applications in Materials Science
Supramolecular Assemblies
The compound’s ability to engage in multiple non-covalent interactions has been harnessed in crystal engineering:
| Interaction Type | Bond Length (Å) | Angle (°) | Application |
|---|---|---|---|
| N–H···O=C (intermolecular) | 2.12 | 168 | 3D hydrogen-bonded frameworks |
| C–H···π (aromatic) | 3.05 | 145 | Layered materials with tunable porosity |
Such architectures show promise for gas storage applications, with CO₂ uptake capacities reaching 12.7 wt% at 273 K.
Polymer Additives
Incorporation into polyurethane matrices at 2–5 wt% concentrations improves thermal stability:
| Property | Neat Polymer | With Additive | Improvement |
|---|---|---|---|
| Thermal decomposition onset | 218°C | 247°C | +29°C |
| Char yield (800°C) | 18% | 34% | +16% |
The dihydropyrazole ring acts as a radical scavenger, retarding chain scission during pyrolysis.
Limitations and Challenges
Stability Issues
The compound exhibits limited thermal stability above 160°C, complicating melt-processing applications. Accelerated degradation studies reveal:
Encapsulation in mesoporous silica (pore size 3 nm) extends the half-life to 48 h under these conditions.
Solubility Constraints
Poor aqueous solubility (logP = 1.2) limits biological applications. Structure-property relationship studies indicate that replacing methyl esters with PEGylated variants increases water solubility by 3 orders of magnitude while maintaining reactivity.
Recent Research Frontiers
Catalytic Asymmetric Syntheses
Advances in organocatalysis have enabled enantioselective transformations:
\text{Dihydropyrazole} + \text{CH}_2=\text{CHCO}_2\text{Et} \xrightarrow{\text{(S)-BINOL-phosphate}} \text{Chiral tetracyclic product (90% ee)}
This methodology provides access to β-amino alcohol precursors with >99:1 dr .
Photophysical Applications
Lanthanide complexes incorporating dihydropyrazole ligands exhibit strong luminescence:
| Complex | Quantum Yield | Emission λ (nm) | Lifetime (ms) |
|---|---|---|---|
| [Eu(dhpz)_3]·3H₂O | 0.42 | 612 | 1.24 |
| [Tb(dhpz)_3]·3H₂O | 0.38 | 545 | 1.17 |
These materials show potential as oxygen-sensitive probes in biological imaging.
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